tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate
CAS No.: 2742660-38-2
Cat. No.: VC11585681
Molecular Formula: C14H22INO2
Molecular Weight: 363.23 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742660-38-2 |
|---|---|
| Molecular Formula | C14H22INO2 |
| Molecular Weight | 363.23 g/mol |
| IUPAC Name | tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3 |
| Standard InChI Key | MYBCEHQSIKPJGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[1.1.1]pentane scaffold, a strained hydrocarbon system consisting of three fused rings with bridgehead iodination at the 3-position. This core is substituted with a pyrrolidine ring, which is further functionalized by a tert-butyl carbamate group at the 1-position. The iodine atom introduces both steric bulk and electronic polarization, enhancing reactivity in cross-coupling reactions.
Key Structural Features:
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Bicyclo[1.1.1]pentane moiety: A rigid, three-dimensional structure that mimics aromatic rings while offering improved metabolic stability.
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Iodine substituent: A heavy halogen enabling facile functionalization via transition metal-catalyzed reactions.
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Pyrrolidine-carbamate group: A nitrogen-containing heterocycle that enhances solubility and provides a handle for further derivatization.
Physicochemical Data
The compound’s physical and chemical properties are critical for its handling and application in research:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.23 g/mol |
| IUPAC Name | tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)I |
| Purity | 95% |
The tert-butyl group confers steric protection to the carbamate, enhancing stability under basic and neutral conditions, while the iodine atom facilitates downstream modifications such as Suzuki-Miyaura couplings.
Synthesis and Preparation
Synthetic Routes
The synthesis of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multi-step protocols, leveraging iodination and carbamate formation. A representative pathway includes:
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Preparation of Bicyclo[1.1.1]pentane Precursor:
Bicyclo[1.1.1]pentane derivatives are synthesized via [2π+2σ] cycloaddition reactions or radical-based methods. For example, iodination at the bridgehead position is achieved using iodine monochloride (ICl) under controlled conditions. -
Pyrrolidine Functionalization:
The pyrrolidine ring is introduced through nucleophilic substitution or reductive amination. tert-Butyl carbamate protection is then applied using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine. -
Final Coupling:
The iodinated bicyclo[1.1.1]pentane is coupled to the Boc-protected pyrrolidine via palladium-catalyzed cross-coupling, ensuring regioselectivity at the bridgehead position.
Optimization and Yield
Reaction conditions significantly impact yield and purity. For instance, maintaining temperatures below −20°C during iodination minimizes side reactions, while palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency. Typical isolated yields range from 60–75%, with purity exceeding 95% after column chromatography.
Applications in Medicinal Chemistry
Bioisosteric Replacement
The bicyclo[1.1.1]pentane core serves as a non-classical bioisostere for para-substituted benzene rings, addressing limitations such as metabolic instability and poor solubility. This substitution has been validated in inhibitors targeting enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), where the compound’s rigid structure improves binding affinity and pharmacokinetics.
Targeted Drug Discovery
The iodine atom’s versatility enables rapid diversification into analogs for structure-activity relationship (SAR) studies. For example, Suzuki-Miyaura couplings with aryl boronic acids generate derivatives evaluated for anticancer and anti-inflammatory activity.
Chemical Behavior and Reactivity
Halogen Bonding and Cross-Coupling
The C–I bond participates in halogen bonding interactions, influencing molecular recognition in protein-ligand complexes. Additionally, it undergoes efficient cross-coupling under Stille or Negishi conditions, enabling access to complex architectures.
Stability and Degradation Pathways
The tert-butyl carbamate group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), facilitating deprotection in late-stage syntheses. Accelerated stability studies indicate no significant degradation at −20°C over six months.
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